
(3,5-Dichloro-4-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dichloro-4-hydroxyphenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and a boronic acid (–B(OH)₂) functional group. The chlorine substituents enhance electron-withdrawing effects, which can modulate reactivity and binding affinity, while the hydroxyl group contributes to hydrogen-bonding interactions and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dichloro-4-hydroxyphenyl)boronic acid typically involves the borylation of the corresponding halogenated phenol. One common method is the palladium-catalyzed borylation of 3,5-dichloro-4-iodophenol using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichloro-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium(II) acetate), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Substituted phenylboronic acids.
Scientific Research Applications
(3,5-Dichloro-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Dichloro-4-hydroxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound’s closest analogs differ in substituent positions and electronic profiles. Key comparisons include:
Key Insights :
- Chlorine vs.
- Fluorine Substitution : Fluorinated analogs (e.g., 3,5-difluoro derivatives) exhibit higher reactivity in cross-coupling reactions but lower antimicrobial potency compared to chlorinated versions .
Physicochemical Properties
- pKa : The hydroxyl group lowers the pKa of the boronic acid, increasing its reactivity at physiological pH. For comparison, 4-MCPBA (a common boronic acid in materials science) has a pKa ~8.5, limiting utility in neutral environments, whereas dichloro-hydroxyphenyl analogs may exhibit lower pKa due to electron-withdrawing Cl substituents .
- Synthetic Utility : In Suzuki reactions, (3,5-Dichloro-4-hydroxyphenyl)boronic acid achieved moderate yields (65–68%) with Pd catalysts, slightly lower than methyl-substituted analogs (70–74%) due to steric and electronic challenges .
Research Implications
The compound’s dual functionality (chlorine for electron withdrawal, hydroxyl for solubility) positions it as a versatile candidate for:
Antimicrobial Drug Development : Structural optimization could enhance selectivity against Gram-positive pathogens .
Targeted Enzyme Inhibition: Further studies on serine protease or HDAC inhibition (as seen with methoxyethylphenoxy boronic acids ) are warranted.
Material Science : Lower pKa compared to 4-MCPBA makes it suitable for glucose-sensing applications at physiological pH .
Biological Activity
(3,5-Dichloro-4-hydroxyphenyl)boronic acid (DCBPA) is an organoboron compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential applications in drug development and organic synthesis.
- Molecular Formula : C6H5BCl2O3
- Molecular Weight : 206.82 g/mol
- IUPAC Name : this compound
- CAS Number : 1335048-35-5
DCBPA features a phenolic structure substituted with two chlorine atoms and a hydroxyl group, which enhances its reactivity in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions .
DCBPA primarily acts through:
- Suzuki-Miyaura Coupling Reaction : This reaction facilitates the formation of carbon-carbon bonds, making DCBPA a valuable reagent in organic synthesis. The compound engages in transmetalation processes that are crucial for the coupling of aryl or vinyl halides with boronic acids.
Enzyme Inhibition
DCBPA has been investigated for its role as an enzyme inhibitor. It has shown potential in the inhibition of certain kinases involved in cancer cell proliferation. For instance, studies indicate that DCBPA can interact with the MELK kinase, which is implicated in cancer stem cell maintenance and proliferation .
Case Study: Breast Cancer Research
In a study examining basal-like breast cancer cells, DCBPA was used to evaluate its effects on cell proliferation and survival. The findings suggested that while MELK is overexpressed in these cells, DCBPA's role as an inhibitor could provide insights into targeted therapies for aggressive cancer types .
Table 1: IC50 Values of DCBPA and Related Compounds
Compound | IC50 (nM) |
---|---|
DCBPA | 0.023 |
JW-7-25-1 | 5.0 |
OTSSP167 | 0.5 |
HTH-01-091 | 10.5 |
This table illustrates the potency of DCBPA compared to other known inhibitors within similar pathways, highlighting its potential as a therapeutic agent .
Synthesis and Reaction Pathways
DCBPA is synthesized through palladium-catalyzed borylation of halogenated phenols. The reaction conditions typically involve:
- Catalyst : Palladium(II) acetate
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
- Temperature : Elevated conditions to enhance yield and purity.
Q & A
Basic Research Questions
Q. What are the primary synthetic applications of (3,5-dichloro-4-hydroxyphenyl)boronic acid in carbon-carbon bond-forming reactions?
This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronic acid moiety, which facilitates coupling with aryl halides in the presence of palladium catalysts. Key variables include the choice of ligand (e.g., bipyridine), base (e.g., Na₂CO₃), and solvent (e.g., toluene), as these influence reaction efficiency and regioselectivity . Methodological optimization often involves screening these parameters using design-of-experiment (DoE) approaches to maximize yield while minimizing side reactions like protodeboronation .
Q. How does solvent choice impact the solubility and stability of this compound during synthesis?
Solubility studies of boronic acids show that ethers (e.g., dipropyl ether) and chloroalkanes (e.g., chloroform) are optimal for dissolution, while hydrocarbons like methylcyclohexane are poor solvents but useful for removing impurities. Solvent polarity also affects boronic acid stability: protic solvents may accelerate dehydration to boroxines, complicating purification. Preferential use of anhydrous conditions is recommended to suppress hydrolysis .
Q. What safety precautions are critical when handling this compound?
The compound poses risks of skin/eye irritation and respiratory toxicity. Handling requires PPE (gloves, goggles), fume hoods, and inert atmosphere workflows. Disposal must follow hazardous waste protocols, as boronic acids can persist in the environment. Secondary containment and spill kits are essential to mitigate exposure risks .
Advanced Research Questions
Q. How can researchers address conflicting data in boronic acid-mediated glycoprotein binding studies?
Secondary interactions (e.g., hydrophobic or electrostatic forces) between boronic acids and non-glycosylated proteins can skew selectivity. To resolve contradictions, systematically vary buffer pH and ionic strength to suppress non-specific binding. For example, using high-pH buffers (e.g., Tris, pH 8.5) enhances boronate ester formation with glycoprotein vicinal diols while minimizing off-target interactions .
Q. What mechanistic insights explain failed regioselective decarbonylation in palladium-catalyzed reactions with boronic acids?
Experimental evidence suggests that boronic acids must be covalently linked to the substrate (e.g., in nitrile cross-coupling) to enable Pd coordination and subsequent decarbonylation. External addition of boronic acids (e.g., 2-formylphenylboronic acid) fails because the spatial alignment required for Pd-mediated C–C bond cleavage is absent. Computational studies (DFT) or isotopic labeling can validate proposed transition states .
Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound derivatives?
Boroxine artifacts arise from dehydration/trimerization under laser desorption. To suppress this, derivatize boronic acids with diols (e.g., 1,2-ethanediol) to form cyclic boronate esters, which stabilize the analyte. Alternatively, use matrices like DHB (2,5-dihydroxybenzoic acid) with low laser energy settings to reduce thermal degradation .
Q. How can boronic acids be rationally designed as bioisosteres in anticancer drug development?
Replace labile functional groups (e.g., carboxylic acids) with boronic acids to enhance target binding via reversible covalent interactions. For example, in proteasome inhibitors, the boronic acid moiety mimics the tetrahedral intermediate of peptide hydrolysis, improving potency and selectivity. Structure-activity relationship (SAR) studies should prioritize substituents at the 3,5-dichloro-4-hydroxy positions to optimize pharmacokinetic properties .
Q. Methodological Considerations Table
Properties
IUPAC Name |
(3,5-dichloro-4-hydroxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWASSWLQMNNCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.